molecular formula C12H13NO5S B229725 Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate

Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate

Cat. No. B229725
M. Wt: 283.3 g/mol
InChI Key: LSPFMUIGWWNLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. MMBC is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system and plays a role in various physiological processes.

Mechanism of Action

Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor found in the central nervous system. Activation of the CB1 receptor by Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels. This results in the modulation of various physiological processes, including pain perception, appetite regulation, and addiction.
Biochemical and Physiological Effects:
Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its analgesic and appetite-regulating effects, Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been shown to have effects on the cardiovascular system, including changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate in scientific research is its potent and selective agonist activity at the CB1 receptor, which allows for the investigation of specific physiological processes mediated by this receptor. Additionally, Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate is relatively stable and can be easily synthesized in the laboratory. However, one limitation of using Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate is its potential toxicity and adverse effects, which must be carefully monitored in animal studies.

Future Directions

There are several future directions for research involving Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate. One area of interest is the development of Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate analogs with improved pharmacological properties, such as increased potency or selectivity for the CB1 receptor. Additionally, further studies are needed to investigate the potential therapeutic applications of Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate, particularly in the treatment of chronic pain and metabolic disorders. Finally, more research is needed to understand the potential adverse effects of Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate and to develop strategies to minimize these effects in animal studies.

Synthesis Methods

Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate can be synthesized through a multistep process involving the reaction of various reagents. The initial step involves the reaction of 2-methylbenzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methylamine and sodium hydride to form the methylsulfonamide intermediate, which is subsequently reacted with methyl iodide to form Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate.

Scientific Research Applications

Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate has been used in various scientific studies to investigate the role of the CB1 receptor in physiological processes such as pain perception, appetite regulation, and addiction. Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to have potent analgesic effects in animal models of pain, and may have potential as a treatment for chronic pain conditions. Additionally, Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to modulate food intake and body weight in animal models, suggesting potential applications in the treatment of obesity and related metabolic disorders. Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been used in studies investigating the role of the CB1 receptor in addiction, particularly in the context of drug dependence and withdrawal.

properties

Molecular Formula

C12H13NO5S

Molecular Weight

283.3 g/mol

IUPAC Name

methyl 5-(methanesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H13NO5S/c1-7-11(12(14)17-2)9-6-8(13-19(3,15)16)4-5-10(9)18-7/h4-6,13H,1-3H3

InChI Key

LSPFMUIGWWNLBS-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)OC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)OC

Origin of Product

United States

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